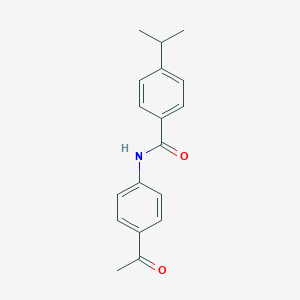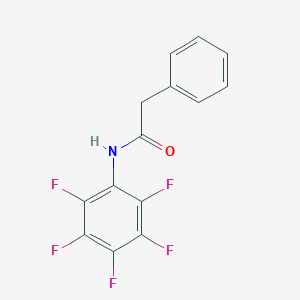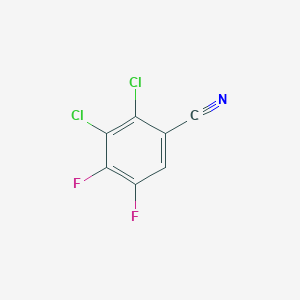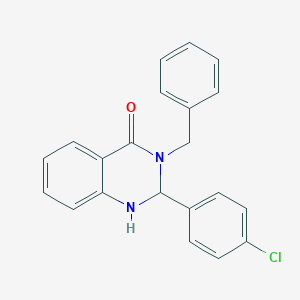![molecular formula C26H19BrN2O5 B186063 Dimethyl 2-({[2-(3-bromophenyl)quinolin-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate CAS No. 5699-36-5](/img/structure/B186063.png)
Dimethyl 2-({[2-(3-bromophenyl)quinolin-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2-({[2-(3-bromophenyl)quinolin-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate, also known as BR-DIM, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as quinolines, which have been shown to possess a wide range of biological activities.
作用機序
The exact mechanism of action of Dimethyl 2-({[2-(3-bromophenyl)quinolin-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes such as histone deacetylases (HDACs) and topoisomerases, which are involved in DNA replication and transcription. It has also been shown to modulate the activity of various signaling pathways such as NF-kappaB and MAPK, which are involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. It has also been shown to inhibit angiogenesis (the formation of new blood vessels) by suppressing the expression of vascular endothelial growth factor (VEGF). In addition, it has been shown to modulate lipid metabolism by increasing the expression of genes involved in fatty acid oxidation.
実験室実験の利点と制限
One of the advantages of Dimethyl 2-({[2-(3-bromophenyl)quinolin-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate is its low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on Dimethyl 2-({[2-(3-bromophenyl)quinolin-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate. One area of interest is its potential use in combination with other drugs for the treatment of cancer. Another area of interest is its potential use in the treatment of metabolic disorders such as obesity and type 2 diabetes. Finally, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacokinetic properties for clinical use.
合成法
The synthesis of Dimethyl 2-({[2-(3-bromophenyl)quinolin-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate involves the reaction of 2-(3-bromophenyl)quinoline-4-carboxylic acid with dimethyl 2-amino-3,5-dimethylbenzoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then subjected to esterification with succinic anhydride to obtain this compound.
科学的研究の応用
Dimethyl 2-({[2-(3-bromophenyl)quinolin-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate has been studied extensively for its potential therapeutic applications in various disease conditions such as cancer, inflammation, and metabolic disorders. It has been shown to possess anti-cancer properties by inhibiting the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been shown to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
特性
CAS番号 |
5699-36-5 |
|---|---|
分子式 |
C26H19BrN2O5 |
分子量 |
519.3 g/mol |
IUPAC名 |
dimethyl 2-[[2-(3-bromophenyl)quinoline-4-carbonyl]amino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C26H19BrN2O5/c1-33-25(31)16-10-11-19(26(32)34-2)23(13-16)29-24(30)20-14-22(15-6-5-7-17(27)12-15)28-21-9-4-3-8-18(20)21/h3-14H,1-2H3,(H,29,30) |
InChIキー |
ACZISTULKWFPCG-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Br |
正規SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Acetyl-6-(2,5-dimethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B185980.png)
![2-(4-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B185983.png)
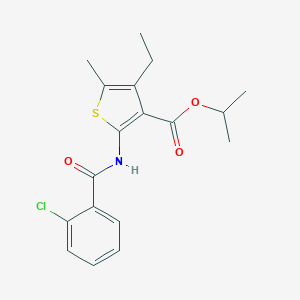

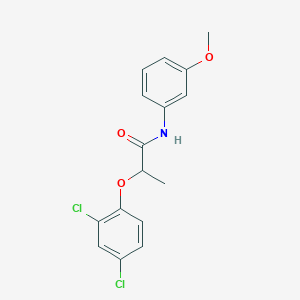
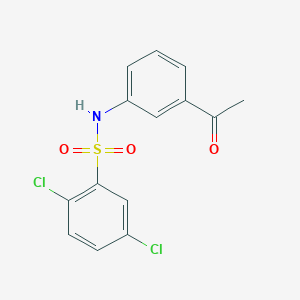
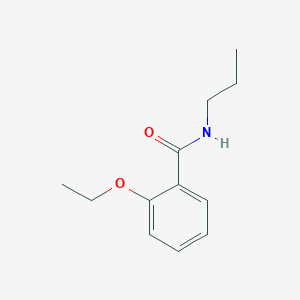
![2-(2,4-dimethylphenoxy)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B185994.png)
